2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide
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Overview
Description
2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through a condensation reaction between an aldehyde, an amine, and a nitrile . The reaction conditions often involve heating under reflux in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions using automated reactors. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Benzoimidazole derivatives
Uniqueness
2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide is unique due to its specific structural features and the presence of the imidazo[1,2-a]pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
847388-17-4 |
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Molecular Formula |
C18H20N4O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide |
InChI |
InChI=1S/C18H20N4O/c1-3-13(4-2)17(23)20-15-8-6-14(7-9-15)16-12-22-11-5-10-19-18(22)21-16/h5-13H,3-4H2,1-2H3,(H,20,23) |
InChI Key |
LGCFNJFQGBYIKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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